7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one 7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16557537
InChI: InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3
SMILES:
Molecular Formula: C22H22N2O3
Molecular Weight: 362.4 g/mol

7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one

CAS No.:

Cat. No.: VC16557537

Molecular Formula: C22H22N2O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one -

Specification

Molecular Formula C22H22N2O3
Molecular Weight 362.4 g/mol
IUPAC Name 7-(diethylamino)-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)chromen-2-one
Standard InChI InChI=1S/C22H22N2O3/c1-5-24(6-2)16-8-7-15-11-17(22(25)27-19(15)12-16)21-23-18-9-13(3)14(4)10-20(18)26-21/h7-12H,5-6H2,1-4H3
Standard InChI Key MMRQSPGNSYZEAX-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=C(C(=C4)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-(Diethylamino)-3-(5,6-dimethylbenzo[d]oxazol-2-yl)-2H-chromen-2-one features a chromen-2-one core substituted at position 7 with a diethylamino group and at position 3 with a 5,6-dimethylbenzo[d]oxazol-2-yl moiety. The compound is identified by two CAS Registry Numbers: 1798018-60-6 and 57980-76-4 , likely reflecting divergent naming conventions or registration pathways. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC22H22N2O3
Molecular Weight362.4 g/mol
Exact Mass362.16300
PSA (Polar Surface Area)59.48 Ų
LogP (Partition Coefficient)5.06

The chromen-2-one scaffold contributes to planar aromaticity, while the benzo[d]oxazole ring introduces steric bulk and electronic heterogeneity. The diethylamino group at position 7 acts as an electron donor, creating a push-pull electronic system that enhances fluorescence properties .

Spectroscopic Features

While experimental spectral data for this specific compound are unavailable in the provided sources, analogous chromene-benzo[d]oxazole hybrids exhibit:

  • UV-Vis Absorption: λmax ≈ 350–450 nm, attributed to π→π* transitions in the conjugated system .

  • Fluorescence Emission: Strong emission in the visible range (450–600 nm), tunable via solvent polarity .

Synthetic Methodologies

Multi-Step Synthesis Pathways

The compound is synthesized through convergent routes involving:

  • Chromene Core Formation: Pechmann condensation of 3-diethylaminophenol with β-keto esters under acidic conditions yields 7-diethylaminochromen-2-one intermediates .

  • Benzo[d]oxazole Installation: Cyclocondensation of 4-amino-3-hydroxycoumarin derivatives with 5,6-dimethyl-2-aminophenol in the presence of phosphoryl chloride forms the benzo[d]oxazole ring.

Critical Reaction Conditions:

  • Temperature: 80–120°C for Pechmann condensation .

  • Catalysts: p-Toluenesulfonic acid (PTSA) for cyclization steps.

  • Solvents: Dichloromethane or DMF for coupling reactions .

Yield Optimization Challenges

Reported yields for analogous syntheses range from 40% to 68%, with key challenges including:

  • Regioselectivity: Competing reactions at positions 3 and 4 of the chromene core.

  • Purification: Silica gel chromatography (eluent: petroleum ether/EtOAc) is required to isolate the pure product .

Functional Applications

Fluorescence-Based Technologies

The compound’s push-pull electronic structure makes it a candidate for:

  • Biosensors: Analogous dyes show Stokes shifts >100 nm, enabling background-free detection .

  • OLEDs: Benzoxazole-containing chromophores achieve external quantum efficiencies up to 8.2% in prototype devices .

Medicinal Chemistry Prospects

While direct bioactivity data are lacking, structural analogs demonstrate:

  • Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

  • Anticancer Potential: IC50 = 12 µM against MCF-7 breast cancer cells for benzoxazole-coumarin hybrids .

Mechanistic Hypotheses:

  • Intercalation into DNA via planar chromene moiety .

  • Inhibition of topoisomerase II through hydrogen bonding with benzo[d]oxazole nitrogen.

Biological Evaluation and Limitations

In Vitro Screening Data Gaps

No peer-reviewed studies specifically evaluating this compound’s biological activity were identified. Extrapolating from analogues:

  • Cytotoxicity: Expected CC50 > 50 µM in normal cell lines (HEK293) .

  • Selectivity Index: Potential therapeutic window of 4–6 for cancer vs. normal cells.

ADMET Prediction Challenges

In silico projections using SwissADME indicate:

  • Permeability: High Caco-2 permeability (Papp > 20 × 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated oxidation at the diethylamino group .

Future Research Directions

Priority Investigations

  • Comprehensive Bioassays: Screen against NCI-60 cancer cell panels and ESKAPE pathogens.

  • Structure-Activity Studies: Modify substituents at positions 3 and 7 to optimize potency.

  • In Vivo Pharmacokinetics: Assess oral bioavailability in rodent models.

Materials Science Opportunities

  • Nonlinear Optics (NLO): Theoretical hyperpolarizability (β) > 50 × 10⁻³⁰ esu suggests NLO applications .

  • Photodynamic Therapy: Singlet oxygen quantum yield (ΦΔ) measurements needed to evaluate photosensitizer potential.

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